molecular formula C28H34N4O5S B2497361 4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide CAS No. 439792-34-4

4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B2497361
CAS No.: 439792-34-4
M. Wt: 538.66
InChI Key: CLFPRZOATXGXKO-UHFFFAOYSA-N
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Description

4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a furan ring, and a cyclohexane carboxamide group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

4-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O5S/c33-25(29-15-21-5-3-13-36-21)18-38-28-31-24-8-2-1-7-23(24)27(35)32(28)17-19-9-11-20(12-10-19)26(34)30-16-22-6-4-14-37-22/h1-3,5,7-8,13,19-20,22H,4,6,9-12,14-18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFPRZOATXGXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-ylmethanol and a suitable leaving group.

    Attachment of the Carbamoyl Group: The carbamoyl group can be attached using carbamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Cyclohexane Carboxamide: The final step involves the coupling of the quinazolinone derivative with cyclohexane-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, converting it to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamoyl and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone and furan derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. The quinazoline core is often associated with anticancer properties due to its interaction with various molecular targets involved in tumor growth and survival. Research has shown that modifications to the quinazoline structure can enhance cytotoxicity against specific cancer cell lines .
  • Antimicrobial Properties :
    • The furan ring in the compound has been linked to antimicrobial activity. Studies indicate that compounds containing furan derivatives exhibit significant antibacterial and antifungal effects, making them suitable candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Research indicates that quinazoline derivatives can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This compound may provide therapeutic benefits in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity :
    • A study involving a series of quinazoline derivatives demonstrated that modifications at the 4-position significantly increased their potency against breast cancer cells. The introduction of various substituents led to enhanced binding affinities for targets such as EGFR (Epidermal Growth Factor Receptor) .
  • Case Study on Antimicrobial Activity :
    • A comparative analysis of furan-containing compounds showed that those with sulfanyl groups exhibited improved activity against Gram-positive bacteria compared to their non-sulfanyl counterparts. This suggests that the presence of the sulfanyl moiety is crucial for enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The furan ring and carbamoyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-methylquinazolin-4(3H)-one, share similar biological activities.

    Furan Derivatives: Compounds like furan-2-carboxylic acid have similar chemical reactivity.

    Cyclohexane Carboxamides: Compounds such as cyclohexane-1-carboxamide exhibit similar structural features.

Uniqueness

What sets 4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide apart is its combination of these three distinct moieties, which provides a unique set of chemical and biological properties not found in other compounds.

Biological Activity

The compound 4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic molecule with potential biological activity. Its unique structure suggests various pharmacological properties, particularly in the fields of cancer therapy and antimicrobial action. This article explores its biological activity, supported by data tables, case studies, and research findings.

Molecular Structure

The molecular formula of the compound is C28H30N4O4SC_{28}H_{30}N_{4}O_{4}S. The structure features several functional groups that contribute to its biological activity:

  • Furan ring : Known for its role in various biological activities.
  • Carbamoyl and sulfanyl groups : These functional groups are often involved in interactions with biological targets.

IUPAC Name

The IUPAC name of the compound is:
\text{4 2 furan 2 yl methyl carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide}

Anticancer Properties

Recent studies have indicated that compounds similar to this structure exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis.

Case Study: CXCL12/CXCR4 Interaction

A study highlighted the role of chemokines like CXCL12 in cancer metastasis. Compounds that inhibit the interaction between CXCL12 and its receptor CXCR4 can potentially reduce tumor spread. The compound of interest may interact similarly due to its structural analogies with known inhibitors .

Antimicrobial Activity

The presence of a furan moiety and sulfanyl group suggests potential antimicrobial properties. Research indicates that compounds with these features can disrupt bacterial cell walls or interfere with metabolic pathways.

Case Study: Inhibition of Bacterial Secretion Systems

In a screening assay for Type III secretion systems (T3SS) in bacteria, certain compounds demonstrated significant inhibition at concentrations as low as 50 μM. This suggests that our compound could be evaluated for similar activity against pathogenic bacteria .

Enzyme Inhibition

Compounds structurally related to our target have shown promise as enzyme inhibitors, particularly in pathways critical for cancer cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of CXCL12/CXCR4 signaling
AntimicrobialDisruption of bacterial secretion systems
Enzyme InhibitionTargeting metabolic pathways

Virtual Screening Studies

Virtual screening has been employed to identify potential ligands that can bind effectively to target proteins involved in cancer progression. The binding affinities of similar compounds were found to be in the low micromolar range, indicating strong interactions that could be further explored for therapeutic applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of the compound is crucial. Preliminary studies suggest favorable absorption properties; however, detailed toxicological assessments are necessary to evaluate safety profiles.

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